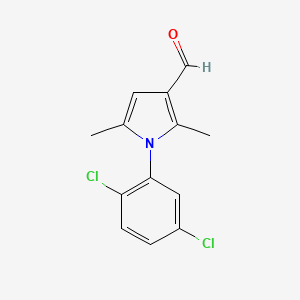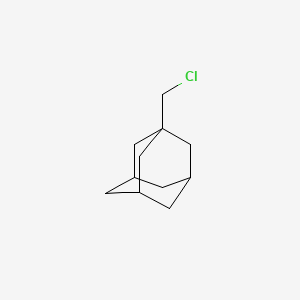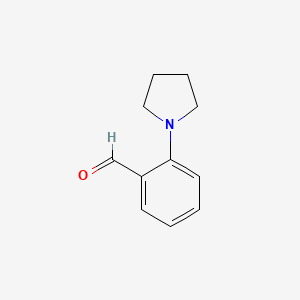
3-(3-Methoxy-phenylamino)-propionitrile
Overview
Description
3-(3-Methoxy-phenylamino)-propionitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 3-(3-Methoxy-phenylamino)-propionitrile and its derivatives are primarily utilized in the synthesis of various chemical compounds. For instance, it has been involved in the hydrolysis process leading to the formation of corresponding propionamides, with these compounds exhibiting weak antibacterial activity. This indicates its potential role in the development of new antibacterial agents (Arutyunyan et al., 2014).
Applications in Energy Technology
In the field of renewable energy, specifically in improving the stability of dye-sensitized solar cells (DSSCs), a variant of the compound (3-methoxypropionitrile) is mixed with acetonitrile to prepare co-solvents, which are then used to fabricate polymer gel electrolytes of DSSCs. The introduction of this compound elevates the gel-to-liquid transition temperature of the electrolytes, significantly enhancing the stability of the gel-state DSSCs (Venkatesan et al., 2015).
Applications in Pharmaceutical Research
The compound and its analogs have shown potential in pharmaceutical applications. For instance, certain derivatives of this compound have been synthesized and evaluated as Src kinase inhibitors, showing potent activity, especially when containing specific substituent groups. This highlights its relevance in developing therapeutic agents targeting specific cellular kinases (Wu et al., 2006).
In another study, derivatives of this compound were synthesized and showed antimicrobial activity against various microbes such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans, indicating its potential in developing new antimicrobial agents (Halve et al., 2007).
Material Science and Catalysis
The compound's derivatives have been used in material science, particularly in the synthesis and characterization of novel materials. For example, 3-amino-5-methoxyisoxazole was synthesized from a derivative, with the study investigating the main factors influencing the synthesis, showing its importance in the precise creation of specialized chemical structures (Xue-xi, 2013).
Additionally, the compound finds application in catalysis, such as in the mono-methylation of phenylacetonitrile with dimethyl carbonate, which is crucial for preparing certain non-steroidal anti-inflammatory drugs. This demonstrates the compound's role in facilitating key chemical reactions in pharmaceutical synthesis (Molleti & Yadav, 2017).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention .
Mode of Action
For instance, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the interaction of organoboron reagents with palladium . The compound may interact with its targets in a similar manner, leading to changes in the targets’ function .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to downstream effects.
Pharmacokinetics
A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with an absorption ratio of ≥12% . This suggests that 3-(3-Methoxy-phenylamino)-propionitrile may have similar ADME properties, which could impact its bioavailability.
Result of Action
Compounds with similar structures have been found to have diverse biological activities . These activities suggest that the compound may have a wide range of molecular and cellular effects.
Action Environment
For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which may be similar to the mode of action of this compound, is influenced by factors such as reaction conditions and the stability of the organoboron reagent .
Properties
IUPAC Name |
3-(3-methoxyanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-10-5-2-4-9(8-10)12-7-3-6-11/h2,4-5,8,12H,3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJLNXJJMNKZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367872 | |
| Record name | 3-(3-Methoxyanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26424-07-7 | |
| Record name | 3-(3-Methoxyanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Propan-2-ylphenyl)piperazin-1-yl]sulfonylaniline](/img/structure/B1363848.png)
![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1363853.png)
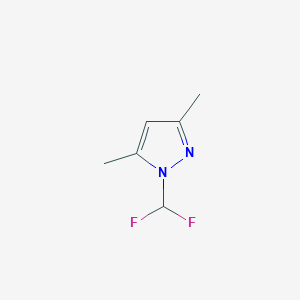
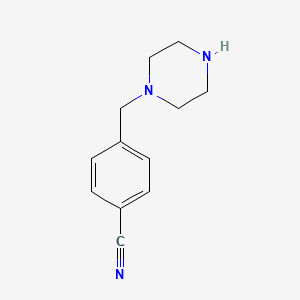
![4-[2-(4-Tert-butylbenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B1363857.png)
![4-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1363859.png)
![4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363861.png)
![(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1363866.png)


![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol](/img/structure/B1363873.png)
